
Chlorprothixene lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorprothixene lactate is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound exerts its effects by blocking various receptors in the brain, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors .
Métodos De Preparación
The preparation of chlorprothixene lactate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to yield chlorprothixene . Industrial production methods often involve the use of auxiliary materials such as starch and sucrose to improve the moldability and dissolution rate of the final product .
Análisis De Reacciones Químicas
Chlorprothixene lactate undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert chlorprothixene to its corresponding reduced forms.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chlorprothixene lactate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: this compound is used in research to understand the effects of antipsychotic drugs on various biological systems.
Mecanismo De Acción
Chlorprothixene lactate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychotic disorders by decreasing the release of hypothalamic and hypophyseal hormones . Additionally, this compound affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Chlorprothixene lactate is structurally related to other thioxanthene derivatives such as chlorpromazine. While both compounds share similar antipsychotic properties, this compound has a lower antipsychotic potency compared to chlorpromazine . this compound has demonstrated antiemetic effects and is used in the treatment of nervous, mental, and emotional conditions . Other similar compounds include flupenthixol and thiothixene, which also belong to the thioxanthene class and exhibit antipsychotic properties .
Propiedades
Número CAS |
325124-87-6 |
|---|---|
Fórmula molecular |
C21H24ClNO3S |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H18ClNS.C3H6O3/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(4)3(5)6/h3-4,6-10,12H,5,11H2,1-2H3;2,4H,1H3,(H,5,6)/b14-7-; |
Clave InChI |
ADFVBGPZUBEEQW-KIUKIJHYSA-N |
SMILES isomérico |
CC(C(=O)O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canónico |
CC(C(=O)O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
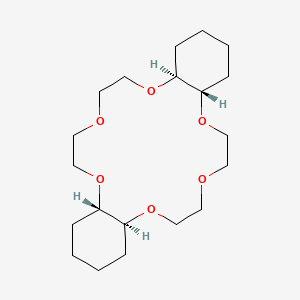
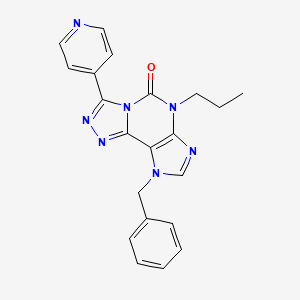
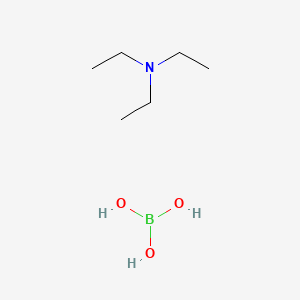
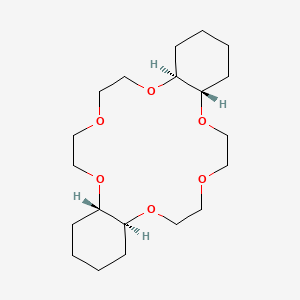
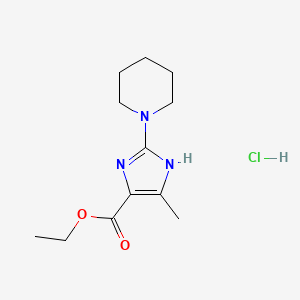
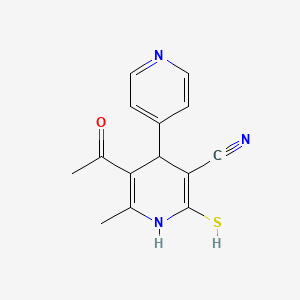


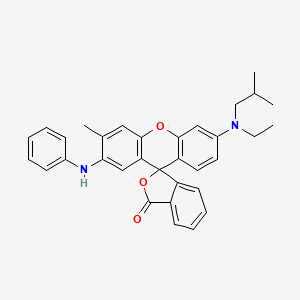
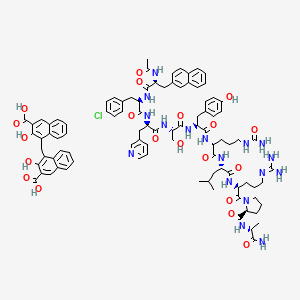
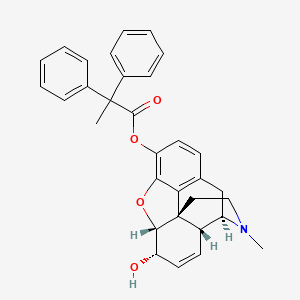
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
